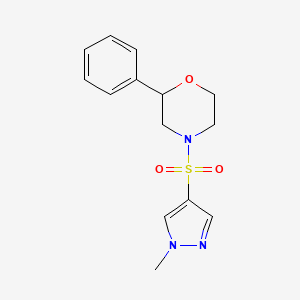

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine

Description

4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a sulfonyl-linked 1-methylpyrazole moiety. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) drug design, due to the prevalence of morpholine and pyrazole motifs in bioactive molecules .

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-16-10-13(9-15-16)21(18,19)17-7-8-20-14(11-17)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIHFJBCDIIROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the morpholine ring: This involves the reaction of diethanolamine with a suitable halide under basic conditions.

Coupling: The final step involves coupling the sulfonylated pyrazole with the phenyl-substituted morpholine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to remove the sulfonyl group, although this may require harsh conditions.

Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Conditions vary depending on the specific substitution but may include the use of halides, acids, or bases.

Major Products

Oxidation: Products may include further oxidized sulfonyl derivatives.

Reduction: Products may include desulfonylated derivatives.

Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.

Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, substituent effects, and functional implications.

Compound 18f: 4-(4-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine

- Structure: Contains a pyridinylimidazole core linked to a morpholinophenyl group via an amine bond. The pyrazole is at the imidazole’s 4-position, while the morpholine is part of a para-substituted aniline.

- Synthesis : Prepared via a multi-step route involving Suzuki coupling and Buchwald-Hartwig amination, similar to methods used for pyrimidine derivatives in .

- Key Differences :

- Linker : Lacks the sulfonyl group present in the target compound, which may reduce polarity and hydrogen-bonding capacity.

- Core Scaffold : Pyridinylimidazole vs. morpholine-phenyl in the target, leading to distinct electronic and steric profiles.

- Functional Impact : The imidazole-pyridine core in 18f likely enhances π-π stacking in kinase binding pockets, whereas the target’s sulfonyl-morpholine system may improve aqueous solubility .

Compound 35: 5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with pyrazole substituents at C4 and C5 positions, featuring a fluoro group at C4.

- Synthesis : Involves Suzuki coupling of pyrazole boronic esters with dichloropyrimidine, followed by Buchwald-Hartwig amination .

- Key Differences :

- Functional Impact : The fluorine atom in 35 may enhance metabolic stability, while the target’s sulfonyl group could offer stronger electrostatic interactions in target binding.

Compound 28: 4-(2-Chloroethyl)morpholine-Pyrazole Hybrid

- Structure : Combines a morpholine ring with a pyrazole via a chlorinated ethylene linker.

- Synthesis : Derived from Suzuki coupling between pyrazole boronic esters and 4-(2-chloroethyl)morpholine .

- Key Differences :

- Linker Flexibility : Chloroethyl linker introduces conformational flexibility, contrasting with the rigid sulfonyl bridge in the target.

- Reactivity : The chloroethyl group may serve as a handle for further functionalization, whereas the sulfonyl group in the target is typically terminal.

- Functional Impact : Increased linker flexibility in 28 might improve binding to flexible protein domains, while the target’s sulfonyl group could favor well-defined binding pockets.

Research Findings and Implications

- Sulfonyl Group Advantage : The sulfonyl linker in the target compound likely enhances solubility and provides hydrogen-bond acceptor sites, critical for CNS permeability and protein binding .

- Positional Effects : Pyrazole substitution at C4 (vs. C5 in compound 35) can drastically alter kinase selectivity, as seen in CDK2 inhibitors .

- Morpholine vs. Pyrimidine Cores : Morpholine’s oxygen atom contributes to solubility, whereas pyrimidine cores (as in 35) enable aromatic interactions in ATP-binding pockets .

Biological Activity

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyrazole sulfonyl moiety, which is critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 318.39 g/mol.

Structural Formula

The structural representation can be denoted as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonyl group in particular enhances binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

Targeted Pathways

- p38 MAP Kinase Inhibition : Compounds structurally related to this compound have been identified as selective inhibitors of p38 MAP kinase, a critical pathway in inflammatory responses .

- Glucocorticoid Receptor Modulation : Similar pyrazole derivatives have been evaluated for their ability to modulate glucocorticoid receptors, which play a role in stress response and inflammation .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, the compound has shown promise in inhibiting cell proliferation in various cancer cell lines through induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| HeLa (cervical cancer) | 3.5 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that treatment with this compound reduced TNF-alpha and IL-6 levels in macrophage cultures.

Case Studies and Clinical Trials

A notable clinical trial investigated the efficacy of a related compound in patients with Cushing's syndrome. The study highlighted the importance of selectivity in receptor modulation to minimize side effects while maximizing therapeutic benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.